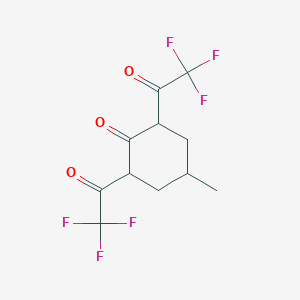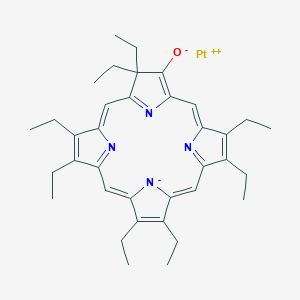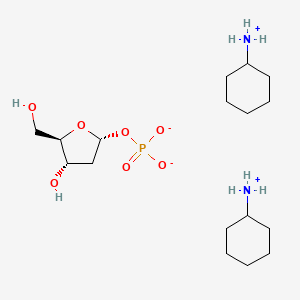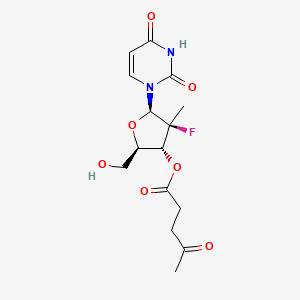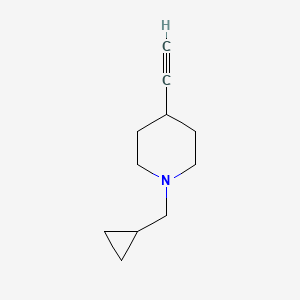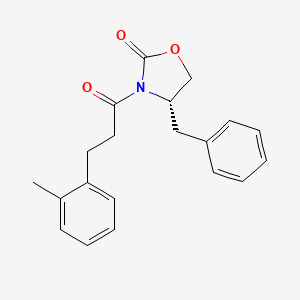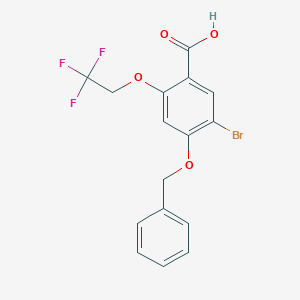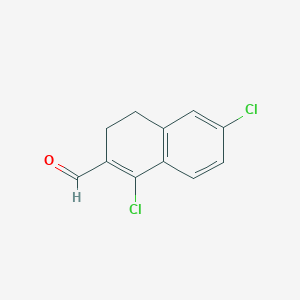
1,6-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H8Cl2O It is a derivative of naphthalene, characterized by the presence of two chlorine atoms and an aldehyde group
準備方法
The synthesis of 1,6-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde typically involves the chlorination of 3,4-dihydronaphthalene followed by formylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylation can be achieved using reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1,6-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the corresponding carboxylic acid, while reduction produces the alcohol derivative.
科学的研究の応用
1,6-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism by which 1,6-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde exerts its effects depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological responses. The molecular pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
1,6-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde can be compared with other similar compounds, such as:
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde: This compound has a similar structure but with only one chlorine atom. It shares some chemical properties but may have different reactivity and applications.
2,3-Dichloro-1,4-naphthoquinone: Another chlorinated naphthalene derivative, used in different applications such as seed disinfectants and organic catalysts.
特性
分子式 |
C11H8Cl2O |
|---|---|
分子量 |
227.08 g/mol |
IUPAC名 |
1,6-dichloro-3,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H8Cl2O/c12-9-3-4-10-7(5-9)1-2-8(6-14)11(10)13/h3-6H,1-2H2 |
InChIキー |
RTVWFELNMOQJMP-UHFFFAOYSA-N |
正規SMILES |
C1CC(=C(C2=C1C=C(C=C2)Cl)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


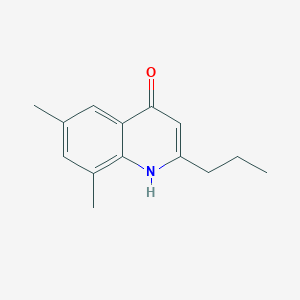


![Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720113.png)
![2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic Acid](/img/structure/B13720120.png)
